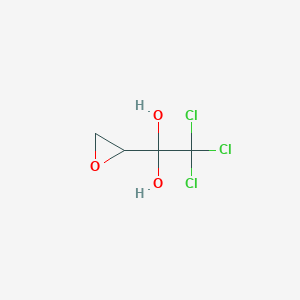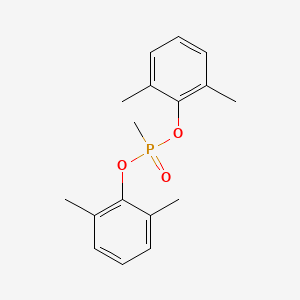
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid is a compound of significant interest in various scientific fields. It is a derivative of propanedioic acid, commonly known as malonic acid, which is a dicarboxylic acid with the formula CH₂(COOH)₂. This compound is characterized by the presence of two hydroxyl groups on the propyl chain and an additional hydroxyl group on the propanedioic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of propanedioic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by hydroxylation. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical processes, including enzyme catalysis and metabolic pathways .
Comparaison Avec Des Composés Similaires
Malonic Acid (Propanedioic Acid): The parent compound with two carboxyl groups.
Oxalic Acid: A simpler dicarboxylic acid with the formula C₂H₂O₄.
Succinic Acid: Another dicarboxylic acid with the formula C₄H₆O₄.
Uniqueness: This structural feature distinguishes it from other similar dicarboxylic acids and contributes to its versatility in various chemical and biological processes .
Propriétés
Numéro CAS |
56883-94-4 |
|---|---|
Formule moléculaire |
C6H10O7 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropyl)-2-hydroxypropanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2-3(8)1-6(13,4(9)10)5(11)12/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12) |
Clé InChI |
KVMJZHBFNFXZKY-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)C(C(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)




![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)



